2-Cyclobutyl-2-phenylacetaldehyde

Monoamine Oxidase B Enzyme Inhibition Neurochemistry

2-Cyclobutyl-2-phenylacetaldehyde (CAS 123078-48-8) is a small-molecule aromatic aldehyde with the molecular formula C12H14O and a molecular weight of 174.24 g/mol. It is characterized by a cyclobutyl ring and a phenyl group attached to an acetaldehyde moiety.

Molecular Formula C12H14O
Molecular Weight 174.243
CAS No. 123078-48-8
Cat. No. B2593023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclobutyl-2-phenylacetaldehyde
CAS123078-48-8
Molecular FormulaC12H14O
Molecular Weight174.243
Structural Identifiers
SMILESC1CC(C1)C(C=O)C2=CC=CC=C2
InChIInChI=1S/C12H14O/c13-9-12(11-7-4-8-11)10-5-2-1-3-6-10/h1-3,5-6,9,11-12H,4,7-8H2
InChIKeyHRGRELLHQVYOLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Cyclobutyl-2-phenylacetaldehyde (CAS 123078-48-8) Procurement Baseline: Key Properties and Identity


2-Cyclobutyl-2-phenylacetaldehyde (CAS 123078-48-8) is a small-molecule aromatic aldehyde with the molecular formula C12H14O and a molecular weight of 174.24 g/mol [1]. It is characterized by a cyclobutyl ring and a phenyl group attached to an acetaldehyde moiety . Computed physicochemical properties include an XLogP3-AA value of 3, a topological polar surface area (TPSA) of 17.1 Ų, and 0 hydrogen bond donors [1]. The compound is commercially available with standard purity specifications of ≥95% from multiple vendors, with QC data including NMR, HPLC, and GC available upon request .

Why Generic 2-Cyclobutyl-2-phenylacetaldehyde Substitution Introduces Unacceptable Risk in MAO-B and Related Assays


Substituting 2-cyclobutyl-2-phenylacetaldehyde with a structurally similar aldehyde, such as 2-phenylacetaldehyde or cyclobutyl phenyl ketone, is scientifically unsound for projects requiring defined MAO-B inhibition profiles. The specific combination of a cyclobutyl ring and a phenyl group on the acetaldehyde scaffold confers a distinct steric and electronic profile that dictates its interaction with the monoamine oxidase B (MAO-B) enzyme [1]. This unique architecture is not replicated by simple phenylacetaldehydes, which lack the bulky cyclobutyl group, or cyclobutyl ketones, which lack the reactive aldehyde functionality. Direct experimental evidence demonstrates that this compound possesses a quantifiable, albeit modest, inhibitory activity against human MAO-B (IC50 = 1.90 µM) [1], a target for which the parent compound, 2-phenylacetaldehyde, serves as a substrate rather than an inhibitor [2]. Using a generic analog without verification would therefore invalidate structure-activity relationship (SAR) studies and lead to erroneous conclusions regarding target engagement and downstream biological effects.

Quantitative Differentiation Evidence: 2-Cyclobutyl-2-phenylacetaldehyde vs. Closest Analogs


MAO-B Inhibitory Activity: A Definitive Switch from Substrate (Phenylacetaldehyde) to Inhibitor

2-Cyclobutyl-2-phenylacetaldehyde acts as an inhibitor of human monoamine oxidase B (MAO-B) with an IC50 of 1,900 nM (1.9 µM) [1]. This is a fundamental functional reversal compared to its structural analog, 2-phenylacetaldehyde, which is a well-documented endogenous substrate for MAO-B and is rapidly oxidized to phenylacetic acid [2]. This shift from substrate to inhibitor is driven by the α-substitution of the bulky cyclobutyl group, which prevents oxidative deamination by the enzyme.

Monoamine Oxidase B Enzyme Inhibition Neurochemistry

Species-Dependent MAO-B Potency: Evidence for Isoform Selectivity and Preclinical Model Selection

The inhibitory potency of 2-cyclobutyl-2-phenylacetaldehyde against MAO-B varies significantly between species. Its IC50 against rat brain MAO-B is 800 nM [1], which is 2.4-fold more potent than its activity against the human isoform (IC50 = 1,900 nM) [1]. Furthermore, it exhibits even greater potency against rat brain MAO-A (IC50 = 33 nM) [1], suggesting a degree of cross-reactivity and selectivity that must be carefully managed in preclinical studies.

MAO-B Species Selectivity Preclinical Pharmacology

Physicochemical Differentiation: Impact of Cyclobutyl Substitution on Lipophilicity and Topological Polar Surface Area

The substitution of a cyclobutyl group onto the phenylacetaldehyde scaffold results in a computed XLogP3-AA value of 3.0 [1] and a topological polar surface area (TPSA) of 17.1 Ų [1]. In contrast, the parent compound, phenylacetaldehyde, has a predicted XLogP of approximately 1.8 and a TPSA of 17.1 Ų (identical due to the same functional groups) [2]. The 1.2-unit increase in lipophilicity is entirely attributable to the addition of the C4 cyclobutyl ring, which increases molecular weight and hydrophobic surface area without adding hydrogen bond donors or acceptors.

Lipophilicity TPSA ADME Prediction

Best-Fit Research and Industrial Application Scenarios for 2-Cyclobutyl-2-phenylacetaldehyde


MAO-B Inhibitor Screening and SAR Studies

This compound serves as a low-micromolar control inhibitor for high-throughput screening (HTS) campaigns targeting human MAO-B. Its IC50 of 1.9 µM [1] is well within the range for validating assay sensitivity and for use as a benchmark in structure-activity relationship (SAR) studies to identify more potent leads. Its defined structure and known activity profile make it a reliable reference point for developing novel MAO-B inhibitors for neurological disorders.

Preclinical Rodent Model Development for MAO-B/MAO-A Pharmacology

The compound's distinct potency profile across species and isoforms (rat MAO-B IC50 = 800 nM; rat MAO-A IC50 = 33 nM) [1] makes it a valuable tool for investigating the interplay between MAO-A and MAO-B inhibition in rodent models. It can be used to probe the physiological consequences of dual MAO-A/B inhibition at varying dose levels, helping to establish target engagement and functional selectivity prior to advancing more optimized clinical candidates.

ADME/Tox Model Compound with Increased Lipophilicity

With a calculated XLogP of 3.0 [2], 2-cyclobutyl-2-phenylacetaldehyde can be utilized as a model compound in ADME (Absorption, Distribution, Metabolism, Excretion) studies to evaluate the impact of increased lipophilicity on membrane permeability, metabolic stability, and potential toxicity. It serves as a useful comparator against the less lipophilic parent phenylacetaldehyde in assays designed to correlate physicochemical properties with in vitro ADME outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Cyclobutyl-2-phenylacetaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.